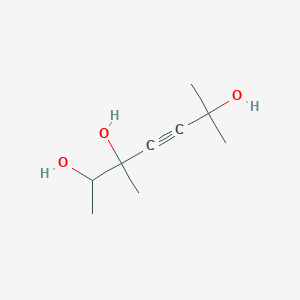

3,6-Dimethylhept-4-yne-2,3,6-triol

Beschreibung

3,6-Dimethylhept-4-yne-2,3,6-triol is an aliphatic triol characterized by a heptane backbone with a triple bond at position 4, hydroxyl groups at positions 2, 3, and 6, and methyl branches at positions 3 and 5. Its molecular formula is C₉H₁₆O₃ (molecular weight: 172.22 g/mol). The presence of both polar hydroxyl groups and a nonpolar alkyne moiety imparts unique physicochemical properties, such as moderate solubility in polar solvents and reactivity in alkyne-specific reactions (e.g., cycloadditions).

Eigenschaften

CAS-Nummer |

65213-10-7 |

|---|---|

Molekularformel |

C9H16O3 |

Molekulargewicht |

172.22 g/mol |

IUPAC-Name |

3,6-dimethylhept-4-yne-2,3,6-triol |

InChI |

InChI=1S/C9H16O3/c1-7(10)9(4,12)6-5-8(2,3)11/h7,10-12H,1-4H3 |

InChI-Schlüssel |

QNGTUXQLMUTUGS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(C)(C#CC(C)(C)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylhept-4-yne-2,3,6-triol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,6-dimethylhept-4-yne and suitable hydroxylating agents.

Hydroxylation: The triple bond in the starting material is subjected to hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to introduce hydroxyl groups at specific positions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 3,6-Dimethylhept-4-yne-2,3,6-triol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Oxidation: Ketones or aldehydes

Reduction: Alkenes or alkanes

Substitution: Alkyl halides or other substituted derivatives

Wissenschaftliche Forschungsanwendungen

3,6-Dimethylhept-4-yne-2,3,6-triol has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Wirkmechanismus

The mechanism of action of 3,6-Dimethylhept-4-yne-2,3,6-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the triple bond play crucial roles in its reactivity and interactions. For example, the hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the triple bond can participate in addition reactions with other molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

2,6-Dimethyl-7-octene-2,3,6-triol

- Structure : Features a double bond (C7–C8) instead of a triple bond, with hydroxyls at positions 2, 3, and 6, and methyl groups at 2 and 6 (C₁₀H₂₀O₃; MW: 188.26 g/mol).

- Key Differences :

- Applications : Primarily studied in plant biochemistry as a metabolite influencing browning in fresh-cut potatoes .

Halisphingosine A and B

- Structure: C18 sphingoid bases with an amino group, hydroxyls, and a double bond (Halisphingosine A: C₁₈H₃₇NO₃; MW: 315.50 g/mol).

- Key Differences: The amino group and longer carbon chain enhance biological activity, such as cytotoxicity against glioma and neuroblastoma cells (IC₅₀ < 15 μg/mL) . Unlike the target compound, Halisphingosines are amphiphilic, enabling membrane interaction.

(1R,2R)-1-((2S)-6-tert-Butyl-2-hydroxychroman-4-yl)propane-1,2,3-triol

- Structure : Contains a chroman ring and a tert-butyl group (C₁₉H₂₈O₅; MW: 336.42 g/mol).

- Key Differences: The aromatic chroman ring increases hydrophobicity and stability, contrasting with the aliphatic nature of 3,6-dimethylhept-4-yne-2,3,6-triol. Potential applications in antioxidant research due to the phenolic structure .

Androsta-3,5α,6-triol

- Structure : A steroidal triol (C₁₉H₃₂O₃; MW: 308.46 g/mol) with hydroxyls on a androstane backbone.

- Key Differences :

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Reactivity : The alkyne in 3,6-dimethylhept-4-yne-2,3,6-triol enables participation in Huisgen cycloaddition, a trait absent in alkene-containing analogs like 2,6-dimethyl-7-octene-2,3,6-triol.

- Biological Activity: Halisphingosines demonstrate cytotoxicity due to their amino-alcohol structure, whereas the target compound’s lack of an amino group limits similar bioactivity.

- Natural vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.